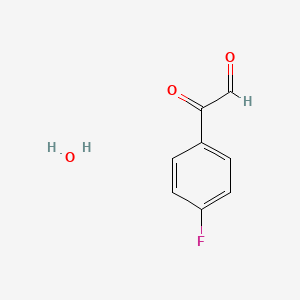

4-Fluorophenylglyoxal hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXSEZCPBRRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372087 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-43-8 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylglyoxal hydrate (CAS No. 447-43-8) is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry for the preparation of various biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of quinoxaline derivatives, and an exploration of the biological activities of these derivatives, including their potential as anticancer agents. Safety and handling information, along with spectral data insights, are also presented to offer a complete resource for laboratory use.

Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as a convenient precursor to the anhydrous α-ketoaldehyde. Its key properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 447-43-8[1] |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol [1] |

| Synonyms | (4-fluorophenyl)(oxo)acetaldehyde hydrate, 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 80-82 °C | |

| Boiling Point | 115 °C at 35 torr (for anhydrous form) | |

| Solubility | Soluble in water, alcohol, and ether. | [3] |

| Purity | Typically ≥95% | [1] |

| Water Content (Karl Fischer) | 5.59-15.08% (corresponding to 0.5-1.5 waters of hydration) | [2] |

Synthesis and Purification

General Experimental Protocol for Synthesis of Aryl Glyoxal Hydrates (Adapted for this compound)

This protocol is adapted from the synthesis of phenylglyoxal and should be optimized for this compound.

Materials:

-

4-Fluoroacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable solvent like ethanol)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a minimal amount of water with dioxane.

-

Heat the mixture gently to achieve a clear solution.

-

Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

-

The filtrate, containing the anhydrous 4-fluorophenylglyoxal, can be concentrated under reduced pressure.

-

To obtain the hydrate, dissolve the resulting oil in hot water and allow it to cool. The crystalline hydrate will precipitate and can be collected by filtration.

Purification by Recrystallization

Further purification can be achieved by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., a water/ethanol mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectral Analysis

Detailed spectral data for this compound is not extensively published. However, data for the anhydrous form and general principles of spectral interpretation can be applied.

-

¹H NMR: The proton NMR spectrum of the hydrate in a solvent like DMSO-d₆ would be expected to show signals for the aromatic protons, a methine proton (CH(OH)₂), and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the range of 7.0-8.2 ppm. The methine proton would be a singlet, and its chemical shift would be influenced by the adjacent carbonyl and hydroxyl groups. The hydroxyl protons would appear as a broad singlet, and its position would be concentration and temperature-dependent.

-

¹³C NMR: The carbon NMR spectrum of the anhydrous form shows characteristic peaks for the carbonyl carbons (ketone and aldehyde) and the aromatic carbons. For the hydrate, the aldehyde carbon signal would be replaced by a signal for the dihydroxymethylene carbon (-CH(OH)₂) at a higher field (lower ppm value).

-

FT-IR: The infrared spectrum of the hydrate would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups and the water of hydration. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone group.

Applications in Drug Development: Synthesis of Quinoxaline Derivatives

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

General Experimental Protocol for the Synthesis of Quinoxaline Derivatives

This protocol describes the condensation reaction between an o-phenylenediamine and an α-ketoaldehyde (in this case, this compound) to form the quinoxaline ring system.

Materials:

-

This compound

-

Substituted o-phenylenediamine

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve the substituted o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add a solution of this compound (1 equivalent) in the same solvent to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

The quinoxaline product often precipitates from the reaction mixture upon formation or after cooling.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

References

An In-depth Technical Guide to the Solubility of 4-Fluorophenylglyoxal Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluorophenylglyoxal hydrate in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a summary of qualitative solubility information and a comprehensive experimental protocol to enable researchers to determine precise solubility values.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid.[1][2] It is utilized as a reagent in organic synthesis, particularly for creating biologically active organic compounds relevant to medicinal chemistry and pesticide development.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [3][4] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| Melting Point | 80-82°C | [3] |

| Boiling Point | 115°C | [3] |

| Appearance | White to pale cream crystals or powder | [5] |

| CAS Number | 447-43-8 | [3][4] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. However, qualitative descriptions are available.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Reference |

| Water | Soluble | [1][2] |

| Alcohols | Soluble | [1][2] |

| Ethers | Soluble | [1][2] |

This information suggests that this compound, being a polar molecule, dissolves in polar solvents. To obtain precise, quantitative measurements, a standardized experimental protocol is necessary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound. This method involves allowing an excess of the solid to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in a saturated solution.

3.1. Materials and Equipment

-

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade

-

Deionized water for control experiments

-

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Dispense a precise volume of the desired organic solvent into each vial.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand, permitting the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the prepared samples and determine their concentrations by interpolating from the calibration curve.

-

3.4. Data Analysis and Reporting

-

Calculate the solubility as the average concentration from the replicate samples.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined, as solubility is temperature-dependent.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, its qualitative description as soluble in alcohols and ethers provides a foundational understanding. For drug development and research applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for their determination. This enables researchers to generate the critical data needed for formulation, reaction optimization, and other essential scientific endeavors.

References

An In-depth Technical Guide on the Reactivity of 4-Fluorophenylglyoxal Hydrate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylglyoxal hydrate is a versatile bifunctional reagent characterized by the presence of both an aldehyde and a ketone functional group. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the carbonyl carbons, making it a valuable tool in organic synthesis and bioconjugation. This guide provides a comprehensive overview of its reactivity with various nucleophiles, including amines, thiols, and alcohols, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. This document is intended to serve as a technical resource for researchers in drug development, chemical biology, and materials science.

General Reactivity Principles

In its hydrated form, the aldehyde exists as a geminal diol. The reactivity of 4-fluorophenylglyoxal is dictated by the two adjacent carbonyl groups. Nucleophilic attack can occur at either the aldehyde or the ketone carbonyl carbon. The presence of the electron-withdrawing 4-fluorophenyl group increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack compared to unsubstituted phenylglyoxal.[1]

Reactivity with Amine Nucleophiles

The reaction of this compound with amines is of significant interest, particularly in the context of bioconjugation and heterocyclic synthesis.

Reaction with Primary Amines: Imine and Imidazole Formation

Primary amines readily react with this compound. The initial reaction typically involves the formation of an imine at the more reactive aldehyde position. Subsequent intramolecular cyclization and dehydration can lead to the formation of substituted imidazoles.[2][3]

Reaction with Arginine: Selective Bioconjugation

A key application of this compound is its selective reaction with the guanidinium group of arginine residues in proteins. This reaction is particularly useful for protein labeling and modification. The reaction is highly selective for arginine over other nucleophilic amino acids like lysine, cysteine, and histidine, especially at a controlled pH.[4]

Table 1: Quantitative Data for the Reaction with Arginine

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield ([¹⁸F]FPG-IL-2) | 31 ± 2% | pH 10 phosphate buffer, 37°C, 15 min | [4] |

| Radiochemical Yield ([¹⁸F]FPG-IL-4) | 28 ± 3% | pH 10 phosphate buffer, 37°C, 15 min | [4] |

| Radiochemical Yield ([¹⁸F]FPG-HSA) | 64 ± 6% | 0.5 mg HSA, pH 10 phosphate buffer, 37°C, 15 min | [4] |

Experimental Protocol: Bioconjugation of Interleukin-4 (IL-4) with [¹⁸F]4-Fluorophenylglyoxal

-

Reagents:

-

[¹⁸F]4-Fluorophenylglyoxal ([¹⁸F]FPG) in DMSO (150 µL, ~1.0 GBq).

-

Human Interleukin-4 (IL-4) (13 nmol) in pH 7.4 PBS (850 µL).

-

Triethylamine (TEA).

-

PD-10 desalting column.

-

Analytical HPLC system.

-

-

Procedure:

-

Add the [¹⁸F]FPG solution to the human IL-4 solution.

-

Adjust the reaction mixture to approximately pH 9.0 with TEA.

-

Incubate the mixture at 37°C for 15 minutes with shaking at 500 rpm.

-

Purify the crude reaction mixture using a PD-10 desalting column.

-

Analyze the purified product by radio-HPLC.

-

Reaction with o-Phenylenediamines: Quinoxaline Synthesis

This compound readily undergoes condensation with o-phenylenediamines to form substituted quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry.[4]

Table 2: Synthesis of Quinoxaline Derivatives

| o-Phenylenediamine | Product | Yield | Conditions | Reference |

| o-phenylenediamine | 2-(4-fluorophenyl)quinoxaline | High | Microwave irradiation, 60s, 160W | |

| 4,5-dimethyl-1,2-phenylenediamine | 6,7-dimethyl-2-(4-fluorophenyl)quinoxaline | 89% | Reflux in ethanol | [4] |

Experimental Protocol: Microwave-assisted Synthesis of 2-(4-fluorophenyl)quinoxaline

-

Reagents:

-

o-phenylenediamine (0.01 mol).

-

4-Fluorophenylglyoxal (0.01 mol, assuming anhydrous).

-

Ethanol for crystallization.

-

-

Procedure:

-

Place a mixture of o-phenylenediamine and 4-fluorophenylglyoxal in a glass beaker.

-

Cover the beaker with a watch glass and irradiate in a microwave oven for 60 seconds at 160 watts.

-

After cooling, purify the resulting product by crystallization from ethanol.

-

Reactivity with Thiol Nucleophiles

While specific studies on the reaction of this compound with thiols are limited, the reactivity can be inferred from the behavior of similar α-dicarbonyl compounds. Thiols are expected to react as potent nucleophiles with the carbonyl groups.

Hemithioacetal and Thioacetal Formation

Thiols can add to the carbonyl groups to form hemithioacetals and subsequently thioacetals. The reaction is typically reversible and may require acid or base catalysis.

Reaction with Cysteine

The reaction with cysteine is of particular interest in biological systems. The thiol group of cysteine is a strong nucleophile and can react with the glyoxal moiety. The presence of the adjacent amino group can lead to subsequent cyclization reactions, potentially forming thiazolidine derivatives.

Table 3: Anticipated Reactivity with Thiols

| Thiol Nucleophile | Expected Product | Potential Applications |

| Simple Alkanethiols | Thioacetals | Protecting group chemistry |

| Cysteine | Thiazolidine derivatives | Bioconjugation, peptide modification |

| Glutathione | Glutathione adducts | Probing oxidative stress, drug metabolism studies |

Experimental Protocol: General Procedure for Reaction with Thiols

-

Reagents:

-

This compound (1 equivalent).

-

Thiol (1-2 equivalents).

-

Anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Catalyst (e.g., p-toluenesulfonic acid or triethylamine, if required).

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the thiol to the solution.

-

If necessary, add a catalytic amount of acid or base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with saturated NaHCO₃ for acid catalysis or water for base catalysis).

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

-

Reactivity with Alcohol Nucleophiles

Alcohols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound to form hemiacetals and acetals typically requires acid catalysis.

Hemiacetal and Acetal Formation

In the presence of an acid catalyst, alcohols can add to the carbonyl groups of this compound. The equilibrium can be shifted towards the acetal product by removing water from the reaction mixture.

Table 4: Anticipated Reactivity with Alcohols

| Alcohol Nucleophile | Expected Product | Reaction Conditions |

| Methanol/Ethanol | Methyl/Ethyl acetal | Acid catalysis, removal of water |

| Ethylene Glycol | Dioxolane | Acid catalysis, Dean-Stark trap |

| Diols on Biomolecules | Cyclic acetals | Site-specific modification |

Experimental Protocol: General Procedure for Acetal Formation

-

Reagents:

-

This compound (1 equivalent).

-

Alcohol (large excess, can be used as solvent).

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15).

-

Drying agent or Dean-Stark apparatus.

-

-

Procedure:

-

Combine this compound and the alcohol in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

If using a Dean-Stark apparatus, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove water.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst (e.g., with triethylamine or by filtration if using a solid acid).

-

Remove the excess alcohol under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Conclusion

This compound is a highly reactive and versatile reagent that exhibits distinct reactivity profiles with a range of nucleophiles. Its reactions with amines are well-established, leading to important applications in bioconjugation, particularly with arginine, and in the synthesis of nitrogen-containing heterocycles like imidazoles and quinoxalines. While its reactivity with thiols and alcohols is less explored in the literature, the fundamental principles of carbonyl chemistry suggest that it will readily form thioacetals and acetals under appropriate conditions. The enhanced electrophilicity due to the 4-fluoro substituent makes it a more reactive and potentially more selective tool compared to unsubstituted phenylglyoxal. This guide provides a foundational understanding and practical protocols to encourage further exploration of this compound in the development of novel therapeutics, chemical probes, and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L20272.03 [thermofisher.com]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorophenylglyoxal hydrate molecular weight and formula

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel chemical entities.

Core Compound Properties

4-Fluorophenylglyoxal is an α-ketoaldehyde that is typically available and utilized in its hydrated form. The presence of the fluorine atom and the vicinal carbonyl groups make it a versatile reagent for various chemical transformations. It is crucial to distinguish between the anhydrous and hydrated forms of the compound, as their molecular weights and formulas differ.

Data Summary

The quantitative data for both anhydrous 4-Fluorophenylglyoxal and its hydrate are summarized below for clarity and easy comparison.

| Property | 4-Fluorophenylglyoxal (Anhydrous) | This compound |

| Molecular Formula | C8H5FO2[1][2] | C8H7FO3[3][4][5] |

| Molecular Weight | 152.12 g/mol | 170.14 g/mol [2][3][5] |

| Alternate Name | 2-(4-fluorophenyl)-2-oxoacetaldehyde[2] | 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one |

| Appearance | - | White to pale cream crystalline solid[2][6] |

| Melting Point | - | 80-82 °C[3] or 118-121 °C[6] |

| Boiling Point | - | 115 °C at 35 torr[3] |

| Solubility | - | Soluble in water, alcohol, and ether[6] |

| CAS Number | 403-32-7[1][2] | 447-43-8[3][4][5] |

Note: The discrepancy in the reported melting point may be due to different levels of hydration or measurement conditions.

Synthesis of this compound

A common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following protocol is adapted from a well-established procedure for the synthesis of phenylglyoxal using selenium dioxide as the oxidizing agent.

Experimental Protocol: Selenium Dioxide Oxidation of 4'-Fluoroacetophenone

Objective: To synthesize this compound via the oxidation of 4'-Fluoroacetophenone.

Materials:

-

4'-Fluoroacetophenone (1 mole equivalent)

-

Selenium Dioxide (SeO₂) (1 mole equivalent)

-

Dioxane (as solvent)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Claisen flask

Procedure:

-

Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

-

Reaction Initiation: Add 138.1 g (1 mole) of 4'-Fluoroacetophenone to the solution in one portion.

-

Reflux: Heat the resulting mixture to reflux and maintain reflux with continuous stirring for approximately four hours. During this time, a black precipitate of elemental selenium will form.

-

Work-up: After the reflux period, decant the hot solution from the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water from the solution by distillation through a short column.

-

Purification: The crude 4-Fluorophenylglyoxal is then distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (for phenylglyoxal, this is 95–97 °C / 25 mm).

-

Hydration: To obtain the stable hydrate, dissolve the purified 4-Fluorophenylglyoxal in approximately 3-4 volumes of hot water. Allow the solution to cool, which will induce crystallization of this compound.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Safety Precautions: Selenium dioxide is highly toxic. All manipulations involving this reagent should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Visualized Workflow and Pathways

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the logical workflow.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction Pathway

Caption: Chemical pathway for the formation of this compound.

Applications in Research and Development

Aryl glyoxals are valuable intermediates in organic synthesis due to the presence of two adjacent, reactive carbonyl groups. This compound is particularly useful in:

-

Heterocyclic Synthesis: It serves as a precursor for a wide variety of heterocyclic compounds, such as imidazoles, quinoxalines, and furans, which are common scaffolds in pharmaceuticals.

-

Multicomponent Reactions: The bifunctional nature of the molecule makes it an ideal substrate for multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

-

Medicinal Chemistry: The 4-fluorophenyl motif is a well-known pharmacophore. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This makes this compound a key starting material for the synthesis of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 5. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

Spectroscopic Analysis of 4-Fluorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for 4-Fluorophenylglyoxal hydrate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for the hydrate form in publicly accessible literature, this document also presents data for the closely related anhydrous 4-Fluorophenylglyoxal and outlines general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Spectroscopic Data

Table 1: 13C NMR Spectroscopic Data for 4-Fluorophenylglyoxal (Anhydrous)

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| Data not available | C=O (ketone) |

| Data not available | C=O (aldehyde) |

| Data not available | C-F |

| Data not available | Aromatic carbons |

Note: Specific peak assignments for the anhydrous form are not available in the searched resources. The table structure is provided as a template for experimental data.

Table 2: IR Spectroscopic Data for 4-Fluorophenylglyoxal (Anhydrous, Vapor Phase)

| Wavenumber (cm-1) | Assignment (Predicted) |

| Data not available | C-H (aromatic) stretch |

| Data not available | C=O (ketone) stretch |

| Data not available | C=O (aldehyde) stretch |

| Data not available | C=C (aromatic) stretch |

| Data not available | C-F stretch |

Note: Specific peak assignments for the anhydrous form are not available in the searched resources. The table structure is provided as a template for experimental data.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6, D2O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Use a vortex mixer to ensure the sample is fully dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. This will typically require a larger number of scans than the 1H spectrum due to the lower natural abundance of 13C. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Spatula

-

Mortar and pestle (if preparing a KBr pellet)

-

Potassium bromide (KBr), spectroscopic grade

Procedure (using ATR-FTIR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm-1.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch from the hydrate, C=O stretches, C-F stretch, aromatic C-H and C=C stretches).

-

Visualizations

The following diagrams illustrate generalized workflows for the experimental processes described above.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorophenylglyoxal hydrate, a key reagent in bioconjugation and medicinal chemistry. The document details its physicochemical properties, outlines its historical context within the development of fluorinated organic compounds, and provides detailed experimental protocols for its synthesis and its application in the selective modification of arginine residues in proteins. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development, proteomics, and other areas of chemical biology.

Introduction

This compound is an α-dicarbonyl compound that has gained significant attention as a chemical probe and bioconjugation reagent. Its utility stems from the selective reactivity of the glyoxal functional group with the guanidinium side chain of arginine residues in proteins. The presence of the fluorine atom on the phenyl ring can modulate the compound's reactivity and provides a useful spectroscopic marker. This document serves as a technical resource, consolidating key information on its properties, synthesis, and applications.

History and Discovery

The parent compound, phenylglyoxal, has been known for over a century, with early preparations involving methods like the oxidation of acetophenone with selenium dioxide. This method, detailed in Organic Syntheses, provided a reliable route to α-ketoaldehydes and laid the groundwork for the synthesis of substituted analogs.[1]

The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, has been transformative for the pharmaceutical and material sciences. The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics, have made fluorinated compounds highly valuable. The synthesis of 4-fluoroacetophenone, a key precursor to 4-Fluorophenylglyoxal, is well-established.[2] The subsequent oxidation of this precursor, following the established selenium dioxide methodology, represents a logical and established route to 4-Fluorophenylglyoxal. Its isolation as a stable, crystalline hydrate facilitates its storage and handling.

Physicochemical Properties

This compound is a white to pale cream crystalline solid.[3] It is soluble in water, alcohol, and ether.[4] The anhydrous form is a yellow liquid. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Fluorophenylglyoxal and its Hydrate

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇FO₃ (hydrate) | [5] |

| C₈H₅FO₂ (anhydrous) | [6][7] | |

| Molecular Weight | 170.14 g/mol (hydrate) | [8][9] |

| 152.12 g/mol (anhydrous) | [7] | |

| Melting Point | 80-82 °C | [8] |

| 118-121 °C | [4] | |

| Appearance | White to pale cream crystalline solid | [3] |

| Solubility | Soluble in water, alcohol, and ether | [4] |

| CAS Number | 447-43-8 (hydrate) | [5] |

| 403-32-7 (anhydrous) | [7] |

Spectral Data

The structural characterization of 4-Fluorophenylglyoxal is achieved through various spectroscopic techniques. A summary of available spectral data is presented in Table 2.

Table 2: Spectroscopic Data for 4-Fluorophenylglyoxal and its Hydrate

| Technique | Form | Key Peaks/Shifts (ppm or cm⁻¹) and Interpretation | Source(s) |

| ¹H NMR | Hydrate (in H₂O) | δ 9.39 (s, 1H, aldehyde C-H), δ 5.09 (s, 1H, hydrate C-H) | [10] |

| ¹³C NMR | Anhydrous (in CDCl₃) | Data available through SpectraBase | [6][7] |

| FTIR | Anhydrous (Vapor Phase) | Data available through SpectraBase | [6] |

Note: Detailed peak assignments for ¹³C NMR and FTIR are available in the referenced databases.

Experimental Protocols

Synthesis of this compound

The most common and well-documented method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone with selenium dioxide. The following protocol is adapted from the established procedure for the synthesis of phenylglyoxal.[1]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Fluoroacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane, a small amount of water, and selenium dioxide (1 molar equivalent to the acetophenone).

-

Dissolution: Heat the mixture to 50-60 °C and stir until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 4-fluoroacetophenone (1 molar equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, cool the mixture and decant the hot solution from the precipitated black selenium metal.

-

Purification of Anhydrous Product: Remove the dioxane and water by distillation. The resulting crude 4-fluorophenylglyoxal can be purified by vacuum distillation.

-

Hydration: To obtain the stable hydrate, dissolve the purified yellow liquid of 4-fluorophenylglyoxal in approximately 3-4 volumes of hot water.

-

Crystallization: Allow the solution to cool, promoting the crystallization of this compound as a white solid.

-

Isolation: Collect the crystals by filtration, wash with cold water, and dry.

Modification of Arginine Residues in Peptides/Proteins

This compound is used for the selective modification of arginine residues. This reaction is typically performed under mild alkaline conditions.[11]

Workflow for Arginine Modification

Caption: General workflow for protein/peptide arginine modification.

Materials:

-

Peptide or protein of interest containing arginine residues

-

This compound

-

Reaction Buffer (e.g., 50 mM Sodium Bicarbonate, pH 9.0)

-

Purification system (e.g., HPLC, size-exclusion chromatography columns)

Procedure:

-

Preparation of Reagents:

-

Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-10 µM.[11]

-

Immediately before use, prepare a stock solution of this compound in the reaction buffer.

-

-

Reaction:

-

Monitoring and Analysis:

-

The progress of the modification can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC or mass spectrometry.

-

Successful modification will result in a mass increase corresponding to the addition of the 4-fluorophenylglyoxal moiety.

-

-

Purification:

-

Once the desired level of modification is achieved, the modified peptide/protein can be purified from excess reagent and byproducts using size-exclusion chromatography or dialysis.

-

Signaling Pathways and Biological Interactions

This compound is not known to directly participate in or modulate specific biological signaling pathways in the classical sense. Instead, its primary role in a biological context is as a chemical tool to probe the function of arginine residues in proteins. The "pathway" of interest is the chemical reaction mechanism of arginine modification.

The reaction proceeds through the nucleophilic attack of the guanidinium group of arginine on the electrophilic aldehyde carbon of the glyoxal. This is followed by cyclization to form a stable dihydroxyimidazolidine derivative. This modification effectively neutralizes the positive charge of the arginine side chain, which can have significant consequences for protein structure and function, such as disrupting electrostatic interactions or inhibiting enzyme activity.

Chemical Reaction Pathway of Arginine Modification

Caption: The chemical pathway of arginine modification.

This selective modification allows researchers to investigate the role of specific arginine residues in protein-protein interactions, enzyme catalysis, and other biological processes. For example, it has been used to identify critical arginine residues in enzyme active sites, leading to inactivation of the enzyme.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a versatile tool in several areas of research:

-

Proteomics and Protein Chemistry: Used to identify and characterize arginine residues in proteins, providing insights into protein structure and function.

-

Enzyme Inhibition Studies: By modifying essential arginine residues in enzyme active sites, it can act as an irreversible inhibitor, helping to elucidate enzyme mechanisms.

-

Bioconjugation and Drug Delivery: The reaction with arginine can be used to attach various payloads, such as imaging agents or therapeutic molecules, to proteins and peptides. For instance, the radiolabeled analog, [¹⁸F]4-Fluorophenylglyoxal, has been developed for PET imaging applications.[12][13]

-

Chemical Probe Development: The fluorinated phenyl ring serves as a useful probe for ¹⁹F NMR studies, allowing for the investigation of protein conformational changes and binding events.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in chemical biology, proteomics, and drug development. Its ability to selectively modify arginine residues under mild conditions provides a powerful tool for studying protein function and for the development of novel bioconjugates. This technical guide has consolidated the available information on its discovery, synthesis, properties, and applications, and provides detailed protocols to facilitate its use in the laboratory. As research in chemical biology and drug development continues to advance, the utility of precisely engineered chemical tools like this compound is expected to grow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. L20272.03 [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. keyorganics.net [keyorganics.net]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 4-Fluorophenyl glyoxal hydrate [oakwoodchemical.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119) [hmdb.ca]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of 4-Fluorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical aspects governing the reactivity of 4-fluorophenylglyoxal hydrate. In the absence of extensive direct experimental studies on this specific molecule, this document synthesizes information from research on phenylglyoxal and its derivatives, alongside computational studies of fluorinated aromatic compounds. It outlines the anticipated electronic effects of the 4-fluoro substituent on the reactivity of the glyoxal moiety and proposes a standard theoretical framework for its detailed investigation. This guide is intended to serve as a foundational resource for researchers initiating theoretical and experimental work on this compound and related compounds.

Introduction

This compound is a bifunctional organic compound containing a reactive dicarbonyl system. The presence of a fluorine atom at the para position of the phenyl ring is expected to significantly influence its chemical behavior compared to the parent phenylglyoxal molecule. Understanding this reactivity is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and chemical probes.

The reactivity of phenylglyoxal and its derivatives is well-documented, particularly their ability to react with nucleophiles, such as arginine residues in proteins.[1][2][3] The carbonyl groups of the glyoxal moiety are electrophilic centers, susceptible to nucleophilic attack. The hydrate form exists in equilibrium with the anhydrous dicarbonyl species, and the reactivity is often associated with the latter.

The Influence of the 4-Fluoro Substituent

The fluorine atom at the para position of the phenyl ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[4][5]

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring and, by extension, from the attached glyoxal group. This effect is anticipated to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. However, for halogens, this effect is generally weaker than the inductive effect.

The net result of these competing effects is an overall electron withdrawal from the phenylglyoxal system, which is expected to enhance its reactivity towards nucleophiles compared to unsubstituted phenylglyoxal.

Proposed Signaling Pathway and Reactivity Diagram

The following diagram illustrates the general reaction pathway of a phenylglyoxal derivative with a generic nucleophile, highlighting the electrophilic centers.

Caption: General reactivity pathway of 4-Fluorophenylglyoxal.

Hypothetical Quantitative Reactivity Data

| Reactant | Reaction with Nucleophile (e.g., Arginine) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Phenylglyoxal | Adduct Formation | kPG | EaPG |

| 4-Fluorophenylglyoxal | Adduct Formation | kF-PG > kPG | EaF-PG < EaPG |

Proposed Experimental and Computational Protocols

To elucidate the reactivity of this compound, a combination of experimental and computational methods is recommended.

Experimental Protocols

-

Kinetic Studies:

-

Objective: To determine the rate constants for reactions with various nucleophiles.

-

Methodology: UV-Vis spectrophotometry can be employed to monitor the reaction progress by observing changes in the absorbance of the reactants or products over time. The reaction would be initiated by mixing solutions of this compound and the chosen nucleophile at a constant temperature. Pseudo-first-order conditions can be established by using a large excess of one reactant.

-

-

Thermodynamic Studies:

-

Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) of the reaction.

-

Methodology: Isothermal titration calorimetry (ITC) can be used to measure the heat changes upon reaction of this compound with a nucleophile, allowing for the direct determination of the enthalpy change (ΔH) and the equilibrium constant (K), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

-

Computational Protocols

Computational chemistry provides a powerful tool to investigate the reactivity at a molecular level.

-

Density Functional Theory (DFT) Calculations:

-

Objective: To model the electronic structure, geometry, and reactivity indices of 4-fluorophenylglyoxal and its hydrate.

-

Methodology: Geometry optimization and frequency calculations can be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[6][7] This allows for the calculation of parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis to understand charge distribution and reactivity sites.

-

-

Transition State Theory (TST) Calculations:

-

Objective: To model the reaction mechanism and calculate activation energies.

-

Methodology: The reaction pathway can be modeled by locating the transition state structure connecting reactants and products. The activation energy barrier can then be calculated, providing theoretical insight into the reaction kinetics.

-

Proposed Computational Workflow

The following diagram outlines a typical workflow for the theoretical investigation of this compound's reactivity.

References

- 1. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 4-Fluorophenylglyoxal Hydrate in Medicinal Chemistry

A Foreword for the Modern Drug Discovery Professional: In the relentless pursuit of novel therapeutic agents, the strategic selection of versatile chemical scaffolds is paramount. 4-Fluorophenylglyoxal hydrate, an α-ketoaldehyde, has emerged as a potent building block in medicinal chemistry, primarily owing to its reactivity and utility in the synthesis of biologically active heterocyclic compounds. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core applications of this compound, with a particular focus on its role in the development of quinoxaline-based therapeutic candidates. This document provides a comprehensive overview of its synthetic utility, a survey of the biological activities of its derivatives, detailed experimental protocols, and a mechanistic rationale for its application in drug design.

The Chemical Foundation: Reactivity and Synthetic Applications

This compound is a colorless crystalline solid that serves as a versatile reagent in organic synthesis.[1] Its primary utility in medicinal chemistry stems from the electrophilic nature of its adjacent carbonyl groups, which readily undergo condensation reactions with binucleophilic species. A cornerstone application is the synthesis of quinoxaline derivatives through reaction with o-phenylenediamines. This reaction provides a straightforward and efficient route to a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3]

The general workflow for this synthesis is depicted below:

This synthetic pathway is highly amenable to the generation of diverse libraries of quinoxaline analogs for structure-activity relationship (SAR) studies by varying the substituents on the o-phenylenediamine starting material.[4][5]

Therapeutic Landscape: Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives synthesized from precursors like this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[6][7]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of quinoxaline derivatives.[1][8] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and colon.[8][9] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoxaline Derivatives | MCF-7 (Breast) | MTT | 0.81 - 2.91 | [2] |

| Quinoxaline Derivatives | HepG2 (Liver) | MTT | 5.54 | [2] |

| Quinoxaline Derivatives | HCT-116 (Colon) | MTT | 0.81 - 8.75 | [2] |

| Quinoxaline Derivatives | A549 (Lung) | MTT | 9.32 - 11.98 | [6] |

Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives.

The underlying mechanism for the anticancer effects of some quinoxaline derivatives is believed to involve the inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2]

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8][10] Their efficacy against both Gram-positive and Gram-negative bacteria makes them attractive candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[11]

| Compound Class | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | Broth Microdilution | 1 - 4 | [11] |

| Quinoxaline 1,4-di-N-oxide | Streptococcus pneumoniae | Broth Microdilution | 0.12 | [7] |

| Quinoxaline 1,4-di-N-oxide | Aspergillus fumigatus | Broth Microdilution | 0.24 | [7] |

Table 2: In Vitro Antimicrobial Activity of Representative Quinoxaline Derivatives.

The mechanism of antimicrobial action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is thought to involve bioreductive activation under hypoxic conditions to generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[10]

Antiviral Activity

The antiviral potential of quinoxaline derivatives is another area of active investigation.[12][13] Studies have reported activity against a variety of viruses, highlighting the versatility of this scaffold in addressing infectious diseases.[14]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

Synthesis of 2-(4-fluorophenyl)quinoxaline

Materials:

-

Benzene-1,2-diamine (1.5 mmol)

-

2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (this compound) (1.5 mmol)

-

Ethanol (10 ml)

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzene-1,2-diamine (1.5 mmol) and 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol) in ethanol (10 ml).[15]

-

Stir the solution at room temperature for 30 minutes.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

-

Upon completion of the reaction, a solid precipitate will form. Collect the solid by filtration.[15]

-

Alternatively, add water to the reaction mixture to induce precipitation and then filter to collect the product.[15]

-

Dry the collected solid to obtain the pure product.[15]

-

If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.[15]

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

Quinoxaline compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline compound in the appropriate broth directly in the 96-well plate.[17]

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

-

Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).[12]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[12]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[12]

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of quinoxaline derivatives provides access to a rich chemical space with demonstrated potential in oncology, infectious diseases, and virology. The straightforward synthetic protocols and the significant biological activities of the resulting compounds underscore the importance of this chemical entity in modern drug discovery. Future research should focus on expanding the diversity of quinoxaline libraries derived from this compound and conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. 2-(4-Fluorophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ripublication.com [ripublication.com]

4-Fluorophenylglyoxal Hydrate: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylglyoxal hydrate is a valuable and versatile bifunctional building block in organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds. Its dual reactivity, stemming from the presence of both an aldehyde and a ketone functional group, allows for facile condensation reactions with a range of nucleophiles to yield complex molecules of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the applications of this compound, with a focus on the synthesis of quinoxalines, imidazoles, and pyrazines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the carbonyl groups and often imparts unique properties to the resulting heterocyclic products, such as altered metabolic stability and binding affinities in biological systems.

| Property | Value | Reference |

| CAS Number | 447-43-8 | [Generic Supplier Data] |

| Molecular Formula | C₈H₇FO₃ | [Generic Supplier Data] |

| Molecular Weight | 170.14 g/mol | [Generic Supplier Data] |

| Appearance | White to pale cream crystalline solid | [Generic Supplier Data] |

| Melting Point | 80-82 °C | [Generic Supplier Data] |

| Solubility | Soluble in water, alcohol, and ether | [Generic Supplier Data] |

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a 1,2-dicarbonyl precursor for the synthesis of various nitrogen-containing heterocycles. The general reaction mechanism involves the condensation of the two carbonyl groups with dinucleophiles.

Synthesis of Quinoxalines

Quinoxalines are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring.[1] They are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of quinoxalines from this compound is a straightforward and high-yielding process involving its condensation with ortho-phenylenediamines.

Reaction Workflow: Quinoxaline Synthesis

Caption: General workflow for the synthesis of quinoxalines.

Quantitative Data for Quinoxaline Synthesis

The following table summarizes representative yields for the synthesis of 2-(4-fluorophenyl)quinoxaline derivatives from the condensation of this compound with various substituted ortho-phenylenediamines.

| ortho-Phenylenediamine Substituent | Product | Yield (%) | Reference |

| Unsubstituted | 2-(4-Fluorophenyl)quinoxaline | 95 | [Adapted from 6] |

| 4-Methyl | 6-Methyl-2-(4-fluorophenyl)quinoxaline | 92 | [Adapted from 6] |

| 4-Chloro | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 96 | [Adapted from 6] |

| 4-Nitro | 6-Nitro-2-(4-fluorophenyl)quinoxaline | 88 | [Adapted from 6] |

Synthesis of Imidazoles

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. This scaffold is a core component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[4] The synthesis of substituted imidazoles can be achieved through a multi-component reaction involving this compound, an aldehyde, an amine, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source for the second nitrogen atom in the imidazole ring.

Logical Relationship: Imidazole Synthesis

Caption: Key components for tetrasubstituted imidazole synthesis.

Synthesis of Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are known for their characteristic aromas and are also found in various biologically active compounds.[5][6] Symmetrically substituted pyrazines can be synthesized via the self-condensation of two molecules of an α-aminoketone, which can be derived from this compound. A more direct, albeit less common, approach involves the reaction with ethylenediamine, though this often leads to a mixture of products including dihydropyrazines which require subsequent oxidation.[6]

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a quinoxaline derivative using this compound.

Synthesis of 2-(4-Fluorophenyl)quinoxaline

Materials:

-

This compound (1.70 g, 10.0 mmol)

-

ortho-Phenylenediamine (1.08 g, 10.0 mmol)

-

Ethanol (95%, 50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol) and ortho-phenylenediamine (1.08 g, 10.0 mmol).

-

Add 50 mL of 95% ethanol to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture to reflux with vigorous stirring. The reactants will dissolve, and the solution may change color.

-

Maintain the reaction at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

-

As the solution cools, the product will precipitate as a solid.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to afford 2-(4-fluorophenyl)quinoxaline as a crystalline solid.

Characterization Data (Expected):

-

Yield: ~95%

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 110-112 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 9.32 (s, 1H), 8.25-8.15 (m, 4H), 7.85-7.75 (m, 2H), 7.30-7.20 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.5 (d, J=253.5 Hz), 151.0, 143.5, 142.3, 141.8, 133.0 (d, J=3.0 Hz), 131.5 (d, J=8.8 Hz), 130.5, 129.8, 129.4, 127.8, 116.2 (d, J=21.8 Hz).

(Note: Spectroscopic data is predicted based on known quinoxaline structures and may vary slightly.)

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds, most notably quinoxalines. The reactions are typically high-yielding and proceed under mild conditions, making it an attractive reagent for both academic research and industrial applications in drug discovery and materials science. The fluorinated phenyl moiety offers a strategic advantage for modulating the physicochemical and biological properties of the final products. This guide provides the foundational information necessary for researchers to effectively utilize this valuable synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Arginine Modification using 4-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective modification of arginine residues in proteins and peptides using 4-Fluorophenylglyoxal hydrate. This reagent is a valuable tool for various applications in proteomics, chemical biology, and drug development, including the study of protein structure and function, enzyme mechanisms, and the development of bioconjugates.

Introduction

This compound is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues under mild physiological conditions (pH 7-9).[1] This reaction results in the formation of a stable covalent adduct, leading to the neutralization of the positive charge of the arginine side chain. This modification can be instrumental in investigating the role of specific arginine residues in protein-protein interactions, substrate binding, and catalytic activity. The presence of the fluorine atom provides a useful probe for ¹⁹F NMR studies and can be leveraged for the development of PET imaging agents when using its radioisotope, [¹⁸F]FPG.[2][3][4]

Reaction Mechanism

The reaction proceeds through the formation of a dihydroxyimidazolidine derivative from a 1:1 adduct between 4-Fluorophenylglyoxal and the arginine guanidinium group.[1] Under certain conditions, a 2:1 adduct, known as the Takahashi adduct, can also be formed, involving two molecules of the glyoxal with a single arginine residue.[1] Mass spectrometry analysis of bovine ubiquitin modified with 4-Fluorophenylglyoxal (4-FPG) showed a mass difference of 136.1 Da, which corresponds to the formation of a 4-fluoro-phenyl imidazole-5-ol or its tautomer.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the data from related phenylglyoxal derivatives such as phenylglyoxal (PGO) and p-hydroxyphenylglyoxal (HPGO) serve as a valuable reference. Researchers should perform optimization studies for their specific protein of interest.

Table 1: Recommended Reaction Conditions for Arginine Modification

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | The reaction rate generally increases with higher pH.[5] |

| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction but may impact protein stability.[5] |

| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess is dependent on the protein and the number of accessible arginine residues.[5] |

| Reaction Time | 1 - 4 hours | Reaction time should be optimized for each specific protein and application.[5] |

| Protein Concentration | 1 - 10 µM | Optimal range for spectrophotometric detection and to minimize protein precipitation.[6] |

Table 2: Buffer Compatibility

| Compatible Buffers | Incompatible Buffers |

| Phosphate buffer | Tris buffer (contains primary amines that can react with the glyoxal) |

| Bicarbonate buffer | |

| HEPES buffer |

Experimental Protocols